molecular formula C11H12N4O3S B2456246 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1017983-66-2

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2456246
CAS No.: 1017983-66-2
M. Wt: 280.3
InChI Key: UWVVSOJTFDAXGU-UHFFFAOYSA-N
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Description

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines, such as HeLa and C6. These compounds have shown cell-selective effects, particularly against rat brain tumor cells (C6), with some derivatives exhibiting broad-spectrum antitumor activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibitors

The compound and its derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), which are important for various physiological functions. These studies involve synthesizing pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety and evaluating their inhibitory activities, revealing potential applications in treating conditions related to the dysregulation of carbonic anhydrase activity (Mert et al., 2015).

Antifungal Activity

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and assessed for their activities against several phytopathogenic fungi. These compounds displayed moderate to excellent antifungal activities, with certain derivatives showing higher activity than boscalid, a commercial fungicide. This suggests potential applications in agricultural settings for controlling fungal diseases (Du et al., 2015).

Cytotoxicity and Anticancer Effects

Further investigations into pyrazole-sulfonamide derivatives have explored their cytotoxic effects on various cancer cell lines, including human oral squamous cell carcinoma (OSCC), breast (MCF7), prostate (PC3), and non-small cell lung carcinoma cells (A549). Some compounds demonstrated moderate cytotoxicity, with specific derivatives showing cell-specific cytotoxic activities and inducing apoptosis in a dose-dependent manner without significantly affecting the cell cycle distribution of MCF7 cells (Yamali et al., 2021).

Properties

IUPAC Name

1-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-15-7-6-10(14-15)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-7H,1H3,(H,13,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVVSOJTFDAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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